molecular formula C12H22BrNO2 B2830890 Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate CAS No. 1934683-34-7

Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate

Cat. No.: B2830890
CAS No.: 1934683-34-7
M. Wt: 292.217
InChI Key: PVOQJIJXJPZWTC-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate (CAS 1934683-34-7) is a high-value piperidine derivative that serves as a versatile building block in organic and medicinal chemistry research . Its molecular weight is 292.2126 g/mol, with a chemical formula of C12H22BrNO2 . The compound features a bromomethyl group at the 3-position of the piperidine ring, making it an excellent alkylating agent for constructing complex molecular architectures, while the tert-butoxycarbonyl (Boc) group protects the secondary amine, allowing for selective deprotection under mild acidic conditions . This controlled reactivity is essential for the synthesis of diverse piperidine-based compounds. Researchers primarily utilize this reagent in the design and development of potential pharmaceutical candidates . The piperidine scaffold is a common motif in bioactive molecules, and the bromomethyl handle allows for efficient introduction of the 3,5-disubstituted piperidine fragment into larger structures through nucleophilic substitution reactions. The Boc-protected amine is crucial for intermediate stability during synthetic sequences and can be readily removed to generate a free amine for further functionalization. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper handling procedures must be followed, as it is likely air and heat sensitive, similar to related compounds which require storage at 0-10°C under inert gas .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-9-5-10(6-13)8-14(7-9)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOQJIJXJPZWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934683-34-7
Record name tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate typically involves the bromination of a suitable piperidine precursor. One common method is the bromination of tert-butyl 3-methylpiperidine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a carboxylic acid or ketone .

Scientific Research Applications

Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or receptor ligands.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders or infections.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Primary Applications
Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate 3-bromomethyl, 5-methyl Bromomethyl (C-Br), Boc-protected amine ~306.2 (estimated) Alkylation agent, drug intermediate
Tert-butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate 4-hydroxy, 4-(5-trifluoromethylpyridin-3-yl) Hydroxy (-OH), Trifluoromethylpyridinyl (CF₃) ~388.3 (estimated) Pharmaceutical intermediates, ligands
(3S,5R)-tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate 3-amino, 5-trifluoromethyl Amino (-NH₂), Trifluoromethyl (CF₃) ~282.3 (estimated) Peptide synthesis, chiral building blocks

Key Differences and Implications

Reactivity: The bromomethyl group (target) offers superior leaving-group capability compared to the hydroxy or amino groups in analogs.

Trifluoromethyl groups (analogs) increase lipophilicity and electron-withdrawing effects, enhancing drug bioavailability .

Synthetic Utility : Bromine’s high atomic polarizability (target) facilitates crystallographic studies via SHELX refinement , whereas CF₃ groups aid in ¹⁹F NMR tracking .

Biological Activity

Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 1934683-34-7, features a piperidine ring substituted with a bromomethyl group and a tert-butyl ester. Its molecular formula is C11H20BrNO2C_{11}H_{20}BrNO_2 .

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. The bromomethyl group can act as a leaving group, facilitating nucleophilic attacks by biological molecules. This property may lead to modulation of enzyme activities or receptor binding, impacting various signaling pathways.

Enzyme Inhibition

Recent studies have indicated that this compound exhibits enzyme inhibition properties. It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated.

Receptor Binding

This compound has shown potential in binding to various receptors that are crucial for neurotransmission and cellular signaling. Specifically, it has been explored for its interactions with GABA receptors, which play a significant role in central nervous system function .

Study on Neuroprotective Effects

A study published in Molecules examined the neuroprotective effects of related compounds, including those with piperidine structures. The findings suggested that modifications in the piperidine ring could enhance protective activity against neurotoxic agents like amyloid-beta . Although this study did not focus solely on this compound, it highlights the potential for similar compounds to exhibit neuroprotective properties.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of piperidine derivatives has revealed that specific substitutions can significantly enhance biological activity. For instance, modifications at the nitrogen atom of the piperidine ring have been shown to increase binding affinity and potency against targeted receptors . This insight can guide future synthesis of this compound analogs for improved efficacy.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundPiperidine ring with bromomethyl and tert-butyl groupsEnzyme inhibition, receptor binding
PiperineAlkaloid from black pepper, similar piperidine structureModulates GABA receptors
2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-oneContains hydrazine groupAntimicrobial activity

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions, starting with the protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups, followed by bromination at the 3-position. Key steps include:

  • Boc protection : Reacting 5-methylpiperidine with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) .
  • Bromination : Introducing the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ or acetonitrile. Temperature control (60–80°C) and stoichiometric ratios are critical to avoid over-bromination .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product. Yield optimization requires inert atmospheres (N₂/Ar) and moisture-free conditions to prevent hydrolysis of the Boc group .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key diagnostic signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet in ¹H; δ ~28 ppm and ~80 ppm in ¹³C) and the bromomethyl group (δ ~3.5–4.0 ppm for CH₂Br in ¹H; δ ~30–35 ppm in ¹³C). Coupling patterns in the piperidine ring confirm substitution positions .
  • Mass Spectrometry (ESI-MS) : Look for molecular ion peaks at m/z 290 (M+H⁺) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) can assess purity (>95%) .

Q. What are the primary applications of this compound in medicinal chemistry research?

The bromomethyl group serves as a versatile handle for further functionalization:

  • Drug candidate synthesis : Nucleophilic substitution (e.g., with amines or thiols) to create analogs targeting enzyme inhibition (e.g., kinases) or receptor modulation .
  • Bioprobe development : Radiolabeling (e.g., ¹⁸F for PET imaging) via halogen exchange reactions .

Advanced Research Questions

Q. How does the position of the bromomethyl group in piperidine derivatives influence their reactivity in subsequent substitution reactions?

The 3-position bromomethyl group exhibits enhanced electrophilicity due to steric and electronic effects:

  • Steric effects : The tert-butyl group at the 1-position hinders nucleophilic attack at adjacent positions, directing reactivity to the 3-bromomethyl site .
  • Electronic effects : Electron-withdrawing effects of the Boc group increase the electrophilicity of the C-Br bond, facilitating SN2 reactions with nucleophiles (e.g., amines, azides). Comparative studies with 2- or 4-bromomethyl analogs show slower kinetics due to reduced accessibility .

Q. What strategies can resolve contradictions in reaction yields when introducing bromomethyl groups under different catalytic conditions?

Discrepancies in yields often stem from competing side reactions (e.g., elimination or over-bromination):

  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) can improve regioselectivity in bromination, minimizing di-brominated byproducts .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., CCl₄) favor radical bromination pathways .
  • In situ monitoring : Use FT-IR or LC-MS to track reaction progress and adjust reagent stoichiometry dynamically .

Q. How can computational chemistry aid in predicting the regioselectivity of nucleophilic attacks on this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:

  • Transition-state modeling : Energy barriers for SN2 vs. SN1 mechanisms, highlighting preference for backside attack due to the Boc group’s steric bulk .
  • Electrostatic potential maps : Identify electron-deficient regions (e.g., bromomethyl carbon) as hotspots for nucleophilic substitution .

Q. What are the mechanistic insights into the deprotection of the tert-butyl carbamate group under acidic conditions in related piperidine derivatives?

Deprotection typically involves trifluoroacetic acid (TFA) in dichloromethane:

  • Mechanism : Protonation of the Boc carbonyl oxygen followed by cleavage of the C-O bond, releasing CO₂ and tert-butanol. The reaction rate depends on acid strength and temperature (0°C to room temperature) .
  • Side reactions : Over-exposure to acid can lead to epimerization at chiral centers or decomposition of the bromomethyl group. Controlled conditions (e.g., 2–4 hours) minimize these effects .

Methodological Considerations

  • Safety protocols : Store the compound in amber vials at –20°C under inert gas to prevent light-induced degradation and moisture uptake .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons and connectivity .

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